3-(1,3-Dioxolan-2-ylmethyl)benzoic acid
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Overview
Description
3-(1,3-Dioxolan-2-ylmethyl)benzoic acid is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound features a benzoic acid moiety substituted with a 1,3-dioxolane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with 1,3-dioxolane. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzoic acid is reacted with 1,3-dioxolane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves recrystallization or chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened or modified under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or further oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Dioxolan-2-ylmethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog without the dioxolane ring.
2-(1,3-Dioxolan-2-yl)benzoic acid: A positional isomer with the dioxolane ring attached at a different position on the benzoic acid moiety.
3-(1,3-Dioxolan-2-ylmethyl)phenylacetic acid: A structurally similar compound with an acetic acid group instead of a benzoic acid group.
Uniqueness
3-(1,3-Dioxolan-2-ylmethyl)benzoic acid is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)9-3-1-2-8(6-9)7-10-14-4-5-15-10/h1-3,6,10H,4-5,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJVFGAVKZJMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645375 |
Source
|
Record name | 3-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-05-0 |
Source
|
Record name | 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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